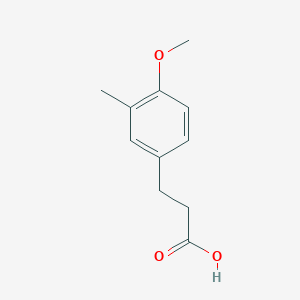

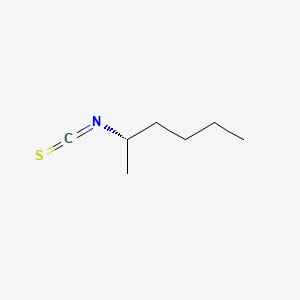

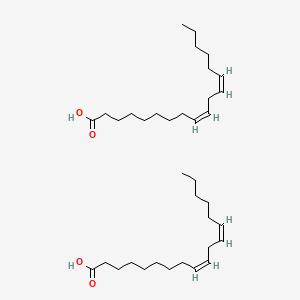

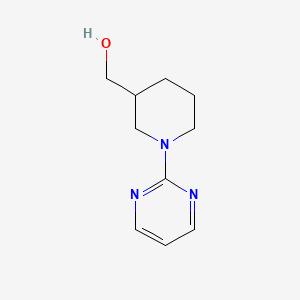

(S)-(+)-2-己基异硫氰酸酯

描述

-(S)-(+)-2-Hexyl isothiocyanate (HITC) is a naturally occurring organic compound found in cruciferous vegetables, such as cabbage, broccoli, and kale. HITC has been extensively studied for its potential health benefits, including anti-cancer, anti-inflammatory, and anti-microbial properties. It is also known to have a variety of biochemical and physiological effects that have been the subject of much research in recent years. In

科学研究应用

抗癌活性

有机异硫氰酸酯已被证明可以阻止动物模型中各种致癌物质诱导的肿瘤产生。它们通过双重机制展现抗癌效果:通过抑制细胞色素P-450酶来抑制致癌物质的活化,以及诱导谷胱甘肽转移酶和NAD(P)H:喹啉还原酶等第2期解毒酶。这些酶可以解毒亲电代谢物,保护DNA免受损害。这表明(S)-(+)-2-己基异硫氰酸酯在癌症化学预防中可能有潜在应用(Zhang & Talalay, 1994)。

线虫杀灭活性

异硫氰酸酯表现出生物熏蒸活性,对土壤中的害虫和病原体,包括线虫和真菌具有毒性。这种天然熏蒸特性可以作为农业中一种环保的害虫控制方法,潜在包括(S)-(+)-2-己基异硫氰酸酯的应用(Ntalli & Caboni, 2017)。

诱导癌细胞凋亡

异硫氰酸酯可以诱导癌细胞凋亡和半胱氨酸蛋白酶-3类活性,为它们的化学预防功能提供了机制。这个过程涉及快速和短暂诱导半胱氨酸蛋白酶-3/CPP32类活性,随后是对多聚(ADP-核糖)聚合酶的蛋白水解。这表明(S)-(+)-2-己基异硫氰酸酯可能在诱导癌细胞凋亡方面具有潜在应用(Yu et al., 1998)。

抗微生物特性

最近的研究突出了异硫氰酸酯对人类病原体,包括具有耐药表型的细菌的抗微生物特性。这为(S)-(+)-2-己基异硫氰酸酯在对抗当前治疗方案不足的感染中的应用打开了可能,暗示了一个重要的公共卫生研究领域(Romeo et al., 2018)。

作用机制

Target of Action

Isothiocyanates, including (S)-(+)-2-Hexyl isothiocyanate, govern many intracellular targets, including cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response . These targets play a crucial role in various biological processes, including tumorigenesis, apoptosis, cell cycle regulation, and metastasis .

Mode of Action

The isothiocyanate moiety (−N=C=S), a functional group formed by substituting the oxygen in the isocyanate group with sulfur, forms hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . This interaction leads to various changes in the cellular environment, contributing to the compound’s antimicrobial, anti-inflammatory, and anticancer properties .

Biochemical Pathways

Upon tissue disruption, enzymatic hydrolysis of glucosinolates, the precursors of isothiocyanates, produces an unstable aglucone, which reacts rapidly to form indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate . The isothiocyanate can then react with water, ascorbate, glutathione, amino acids, and other plant metabolites to produce a variety of physiologically active indole compounds . These compounds can affect various biochemical pathways, leading to downstream effects such as the modulation of cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Pharmacokinetics

Isothiocyanates are absorbed in the gastrointestinal tract, particularly in the cecum and colon, after the intestinal microbiota processing . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact the bioavailability of isothiocyanates.

Result of Action

The molecular and cellular effects of isothiocyanates’ action include the inhibition of carcinogenic activation and induction of antioxidants , suppression of pro-inflammatory and cell proliferative signals , induction of cell cycle arrest and apoptosis , and inhibition of angiogenic and invasive signals related to metastasis .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the enzyme myrosinase in plants and the microflora in the gastrointestinal tract are responsible for the release of isothiocyanates from glucosinolates after physical damage to cruciferous vegetables (harvesting, cutting, or chewing) and after dietary ingestion, respectively . Therefore, the dietary and gut microbiota environment plays a significant role in the action of isothiocyanates.

属性

IUPAC Name |

(2S)-2-isothiocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZWLZBNDSJSQF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426869 | |

| Record name | (S)-(+)-2-HEXYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

737000-96-3 | |

| Record name | (2S)-2-Isothiocyanatohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-HEXYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/no-structure.png)

![[1,1'-Biphenyl]-4-sulfonamide](/img/structure/B1609449.png)

![2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate](/img/structure/B1609452.png)